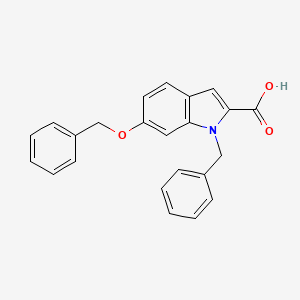

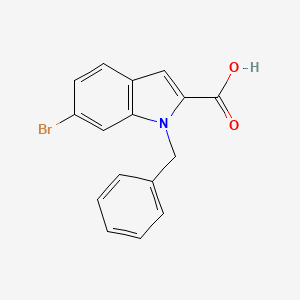

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

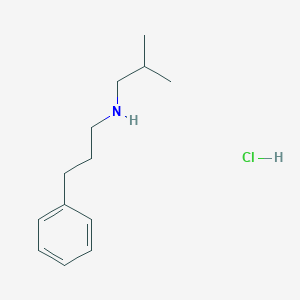

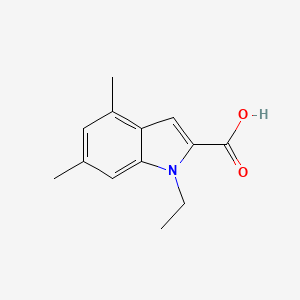

“1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is a compound with the CAS Number: 481630-30-2 . It has a molecular weight of 286.17 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is 1S/C15H12BrN/c16-14-7-6-13-8-9-17 (15 (13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” is a powder at room temperature . It has a melting point of 85-88 degrees Celsius .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . It’s plausible that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could be used in the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Indole derivatives have shown potential in the treatment of cancer . Therefore, “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could be explored for its potential anticancer properties.

Anti-HIV Applications

Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new anti-HIV drugs.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antioxidant drugs.

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antimicrobial drugs.

Antitubercular Applications

Indole derivatives have shown antitubercular properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antitubercular drugs.

Antidiabetic Applications

Indole derivatives have shown antidiabetic properties . This suggests that “1-Benzyl-6-bromo-1H-indole-2-carboxylic acid” could potentially be used in the development of new antidiabetic drugs.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for integrating the viral DNA into the host genome . The compound’s interaction with this target can effectively impair viral replication .

Mode of Action

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole core and the C2 carboxyl group of the compound chelate with two Mg^2+ ions within the active site of the integrase . This interaction disrupts the enzyme’s function and prevents the integration of the viral DNA into the host genome .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the action of the integrase enzyme . This disruption prevents the virus from integrating its genetic material into the host’s genome, thereby halting the production of new virus particles .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

The inhibition of HIV-1 integrase by 1-Benzyl-6-bromo-1H-indole-2-carboxylic acid results in the prevention of viral replication . This action can lead to a decrease in the viral load in the body, slowing the progression of the disease .

Propriétés

IUPAC Name |

1-benzyl-6-bromoindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVJHCQSEKAWEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-bromo-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)